molecular formula C16H14O3 B1323748 Ethyl 2-phenylbenzoylformate CAS No. 947701-96-4

Ethyl 2-phenylbenzoylformate

Cat. No. B1323748
M. Wt: 254.28 g/mol
InChI Key: LKGWFUXSKFUHNY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbenzoylformate (EPBF) is a chemical compound that belongs to the class of β-ketoesters. It has a molecular weight of 254.29 and its IUPAC name is ethyl [1,1’-biphenyl]-2-yl (oxo)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-phenylbenzoylformate is C16H14O3 . The InChI code for this compound is 1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-phenylbenzoylformate is a golden oil . It has a molecular weight of 254.29 .

Scientific Research Applications

Synthetic Utility in Organic Chemistry Ethyl 2-phenylbenzoylformate is a versatile compound widely used as a building block in the synthesis of various organic compounds. For instance, it has been used in the synthesis of diverse trifluoromethyl heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Similarly, it has been employed in the construction of complex molecular structures, such as azoles, by enabling radical cyclization reactions (Allin et al., 2005).

Catalysis and Mechanistic Insights Ethyl 2-phenylbenzoylformate is also involved in catalytic processes and the study of reaction mechanisms. For example, research has been conducted on its role in rhodium-catalyzed hydroformylation, providing valuable insights into the mechanistic and kinetic aspects of such reactions (Sparta et al., 2007).

Material Science and Polymer Applications In the realm of material science, this compound has shown potential in the synthesis of advanced materials. Notably, it has been used in the synthesis of new alkylselenyl substituted benzodithiophene-based 2D π-conjugated polymers for bulk heterojunction polymer solar cell applications, demonstrating its utility in the development of renewable energy technologies (Chakravarthi et al., 2014).

Pharmacological Applications In pharmacology, ethyl 2-phenylbenzoylformate derivatives have been synthesized for their potential antimicrobial and antioxidant activities. Compounds synthesized using this chemical framework have shown promising results in in vitro studies for their antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).

Environmental Science The compound has relevance in environmental science as well. It has been part of studies focused on the occurrence, fate, and behavior of parabens (including ethyl paraben derivatives) in aquatic environments. These studies are crucial for understanding the environmental impact of widely used chemicals and their derivatives (Haman et al., 2015).

properties

IUPAC Name

ethyl 2-oxo-2-(2-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGWFUXSKFUHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641283
Record name Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylbenzoylformate

CAS RN

947701-96-4
Record name Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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